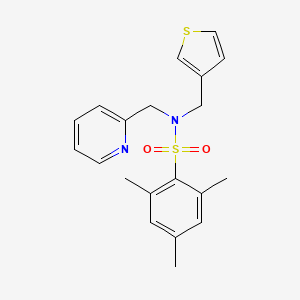
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. TAK-659 has been shown to inhibit the activity of several kinases, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of several kinases, including BTK, FLT3, and ITK. BTK is a kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of B-cell malignancies. FLT3 is a kinase that is commonly mutated in acute myeloid leukemia, and its inhibition has been shown to have therapeutic potential in the treatment of this disease. ITK is a kinase that plays a crucial role in T-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the inhibition of various cellular processes. TAK-659 has been shown to have anti-tumor activity in preclinical models of B-cell malignancies and acute myeloid leukemia. This compound has also been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages and limitations for lab experiments. This compound has been extensively studied, and its mechanism of action is well understood. TAK-659 has been shown to have therapeutic potential in the treatment of several diseases, making it a promising candidate for further research. However, TAK-659 has limitations in terms of its toxicity and solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the development of more potent and selective kinase inhibitors that can target specific kinases with minimal off-target effects. Another direction is the investigation of the combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration.
Méthodes De Synthèse
TAK-659 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, making it a complex process that requires expertise in organic chemistry. The exact synthesis method used to produce TAK-659 may vary depending on the manufacturer.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in various cellular processes, and their inhibition has been shown to have therapeutic potential in the treatment of several diseases.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-10-16(2)20(17(3)11-15)26(23,24)22(12-18-7-9-25-14-18)13-19-6-4-5-8-21-19/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKQEVQLSMMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)
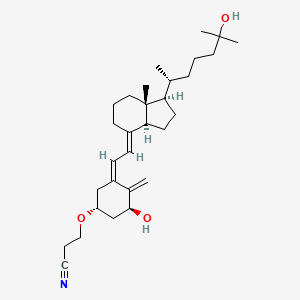
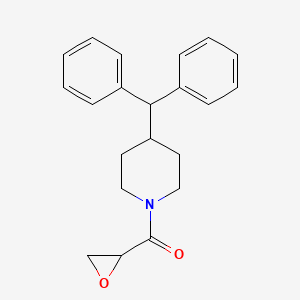
![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
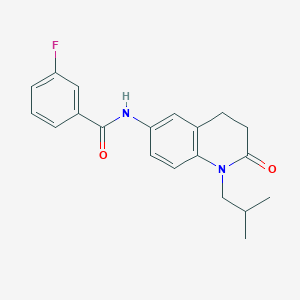

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)

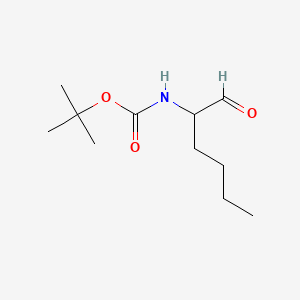
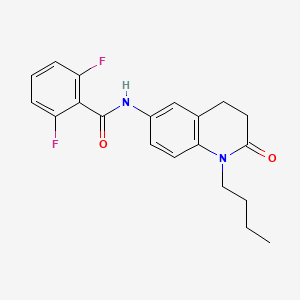
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)
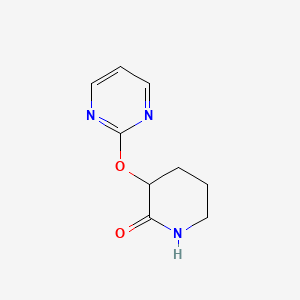
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)